methyl (1S,3S)-3-aminocyclohexane-1-carboxylate
Description
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring an amine group at the 3-position and a methyl ester at the 1-position. Its stereochemistry (1S,3S) confers unique conformational and biological properties, making it a critical intermediate in pharmaceutical synthesis and asymmetric catalysis . The compound’s rigid cyclohexane backbone and functional groups enable diverse interactions with biological targets, such as enzymes and receptors, as well as applications in materials science .
Properties
IUPAC Name |
methyl (1S,3S)-3-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMITUCIAZVHCG-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,3S)-3-aminocyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes functionalization to introduce the amino and carboxylate groups.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.
Purification Techniques: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the amino or carboxylate groups with other substituents.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl (1S,3S)-3-aminocyclohexane-1-carboxylate exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Stereoisomerism: (1S,3S) vs. (1S,3R) and (1R,3S) Configurations
The stereochemistry of cyclohexane derivatives significantly influences their physical and biological properties. For example:
- Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate (CAS 761386-09-8) shares the same molecular formula (C₈H₁₅NO₂) but differs in the spatial arrangement of the amino and ester groups. This stereochemical variation alters hydrogen-bonding patterns and molecular recognition, impacting solubility and target binding .
- Tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride (CAS 2227765-76-4) introduces a bulky tert-butyl ester, enhancing steric hindrance and stability under acidic conditions compared to the methyl ester .
Table 1: Stereochemical and Physical Property Comparison
| Compound | Configuration | Molecular Weight | Melting Point (°C) | Solubility (Water) |
|---|---|---|---|---|
| Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate | 1S,3S | 157.21 | Not reported | Moderate |
| Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate | 1S,3R | 157.21 | Not reported | Low |
| Tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate HCl | 1R,3S | 273.78 | >200 | High (hydrochloride salt) |
Substituent Variations: Amino vs. Hydroxyl/Bromo Groups
Functional group substitutions modulate reactivity and applications:
- Methyl (1S,3S)-3-bromocyclopentane-1-carboxylate (CAS 2055840-88-3) replaces the amino group with bromine, enabling cross-coupling reactions but reducing hydrogen-bonding capacity .
Table 2: Functional Group Impact on Reactivity
| Compound | Functional Group | Key Reactivity | Applications |
|---|---|---|---|
| This compound | Amino, ester | Amide bond formation, catalysis | Drug intermediates, organocatalysts |
| Methyl (1S,3S)-3-bromocyclopentane-1-carboxylate | Bromo, ester | Suzuki-Miyaura coupling | Synthetic building block |
| Methyl (1S,3R)-3-(hydroxymethyl)cyclohexane-1-carboxylate | Hydroxymethyl, ester | Ester hydrolysis, oxidation | Polymer chemistry, surfactants |
Biological Activity
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a cyclohexane ring with an amino group and a carboxylate ester. The specific stereochemistry (1S,3S) contributes to its unique biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 329910-39-6 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in modulating metabolic pathways.
- Receptor Binding : The compound acts as an agonist or antagonist at specific receptors, influencing physiological responses. For instance, it may interact with neurotransmitter receptors involved in mood regulation and cognitive functions.
- Pathway Modulation : By altering the activity of key enzymes or receptors, it can influence various biochemical pathways, including those related to neuroprotection and inflammation.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that:
- Reduction in Neuronal Death : The compound significantly reduced neuronal death in vitro when exposed to oxidative stressors.
- Mechanistic Insights : It was found to enhance the activity of antioxidant enzymes, suggesting a protective mechanism against oxidative damage .
Comparative Analysis with Analogues
The biological activity of this compound can be contrasted with its analogues:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl (1R,3S)-3-aminocyclohexane-1-carboxylate | Similar backbone; different stereochemistry | Exhibits different receptor affinities |
| Methyl trans-3-aminocyclohexanecarboxylate | Trans configuration | May show distinct pharmacokinetic profiles |
This table illustrates how minor structural variations can lead to significant differences in biological activity.
Research Findings and Applications
This compound has been utilized as a building block for synthesizing pharmaceutical compounds aimed at treating neurological disorders. Its unique properties allow it to serve as a versatile intermediate in drug development processes.
Synthesis and Yield Data
Research has shown efficient synthesis methods for this compound:
| Reaction Conditions | Yield (%) |
|---|---|
| Reaction with hydrogen chloride in dioxane | 85% |
| Alkylation reactions under controlled conditions | 90% |
These yields indicate the compound's potential for large-scale synthesis in pharmaceutical applications .
Q & A
Q. What are the established synthetic routes for methyl (1S,3S)-3-aminocyclohexane-1-carboxylate?
The synthesis typically involves stereoselective hydrogenation of cyclohexene precursors or enzymatic resolution of racemic mixtures. For example:
- Step 1 : Alkylation of a cyclohexenone intermediate using methyl acrylate, followed by catalytic hydrogenation to introduce stereochemistry .
- Step 2 : Introduction of the amino group via reductive amination or nucleophilic substitution, using reagents like LiAlH4 or NH3 under controlled pH .
- Step 3 : Chiral resolution via diastereomeric salt formation or chromatography to isolate the (1S,3S) isomer . Key challenges include maintaining enantiomeric excess (>95%) and minimizing side reactions during amination.
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- X-ray crystallography : Resolves absolute configuration by analyzing bond angles and spatial arrangement (e.g., as demonstrated for (1S,3R)-3-aminocyclohexanecarboxylic acid in ) .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish axial vs. equatorial substituents .
- HRMS and polarimetry : Validate molecular formula and optical rotation compared to known standards .
Q. What are the primary biological targets or activities associated with this compound?
Structural analogs (e.g., GABA derivatives) suggest potential interaction with neurotransmitter receptors or enzymes:
- In vitro assays : Test inhibition of GABA transaminase or binding to GABA receptors using radioligand displacement studies .
- Enzyme kinetics : Measure values for aminotransferases or decarboxylases via spectrophotometric assays .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding affinity compared to other stereoisomers?
- Comparative studies : The (1S,3S) isomer exhibits higher affinity for GABA receptors than (1R,3R) or (1S,3R) isomers due to optimal spatial alignment of the amino and ester groups .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate binding poses and calculate binding energies. Validate with isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictory data in biological activity across studies?
- Purity verification : Ensure enantiomeric excess via chiral HPLC and exclude impurities using LC-MS .
- Assay standardization : Replicate studies under consistent conditions (pH, temperature, buffer composition) to minimize variability .
- Cross-validation : Compare results across orthogonal techniques (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- ADMET profiling : Use tools like SwissADME to predict solubility (LogP), permeability (Caco-2 model), and metabolic stability (CYP450 interactions) .
- Molecular dynamics (MD) simulations : Analyze blood-brain barrier penetration using coarse-grained MD in lipid bilayers .
Q. How can synthetic yield and enantiomeric excess be optimized?
- Catalyst selection : Use chiral Ru catalysts (e.g., Noyori-type) for asymmetric hydrogenation, achieving >90% ee .
- Reaction engineering : Optimize solvent polarity (e.g., THF/water mixtures) and temperature (0–25°C) to suppress racemization .
- Purification : Employ simulated moving bed (SMB) chromatography for large-scale enantiomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
